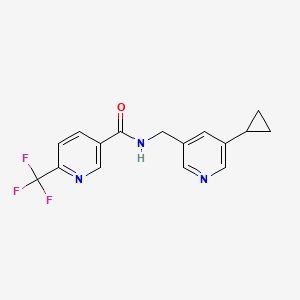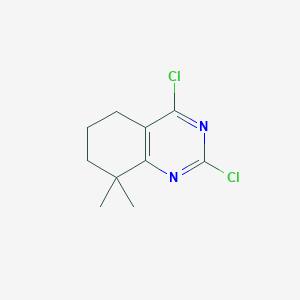![molecular formula C22H29N3O3 B2525386 1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097915-55-2](/img/structure/B2525386.png)
1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of various reagents to achieve the desired molecular architecture. In the case of 1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, although not directly synthesized in the provided papers, related compounds provide insight into potential synthetic routes. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid, utilizing 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions . Similarly, an efficient asymmetric synthesis of a piperidine dicarboxylate, a potential intermediate for nociceptin antagonists, was achieved through diastereoselective reduction and isomerization steps . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, possibly including condensation, reduction, and isomerization processes.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their biological activity. X-ray diffraction studies can provide detailed insights into the molecular geometry and intermolecular interactions. For example, the tert-butyl piperazine carboxylate compound crystallized in the monoclinic crystal system, with specific unit cell parameters and exhibited weak C–H···O interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture . Although the exact structure of 1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is not provided, similar analytical techniques could be used to determine its crystal structure and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly discuss the chemical reactions of 1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, but they do mention the biological activity of related compounds. For instance, certain bicyclic triazolone and triazine dione derivatives exhibited potent 5-HT2 antagonist activity, indicating that the structural components of these compounds are important for their interaction with biological receptors . This suggests that the compound may also engage in specific chemical interactions with biological targets, which could be explored through further pharmacological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its practical application. The provided papers do not detail these properties for the specific compound . However, they do provide characterization data for related compounds, such as spectroscopic evidence (LCMS, 1H NMR, 13C NMR, IR) and CHN elemental analysis, which are standard methods for confirming the identity and purity of synthesized compounds . Additionally, the crystallization data from X-ray diffraction studies can give insights into the solid-state properties of a compound . These methods would likely be applicable in analyzing the physical and chemical properties of 1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
A study by Mohanty et al. (2015) introduced a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones demonstrating a broad spectrum of biological activities. These compounds, structurally related to the core chemical of interest, were found to possess significant antibacterial activity, especially those with pyridine or piperazine moieties. Additionally, compounds featuring piperazine groups exhibited noteworthy antifungal activity, highlighting the potential of structurally diverse derivatives in antimicrobial research (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Antitumor Activity
Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, tested for antitumor activity against a panel of 11 cell lines. The study highlights the potential of compounds with structural similarities to the core chemical for developing new antitumor agents, with certain derivatives displaying potent antitumor properties (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Serotonin Receptor Antagonism
Watanabe et al. (1992) prepared and tested a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for their antagonist activity against serotonin (5-HT2) and alpha 1 receptors. Their findings indicate the usefulness of these compounds, with specific structural features, as components of 5-HT2 antagonists, offering insights into the development of new therapeutic agents targeting serotonin receptors (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Synthetic and Structural Chemistry
Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and characterized it through various spectroscopic methods and single-crystal XRD data. The study provides valuable insights into the structural aspects and potential synthetic applications of compounds related to the core chemical, even detailing their moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Eigenschaften
IUPAC Name |
1-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-22(2,3)16-6-4-15(5-7-16)20(27)23-12-10-17(11-13-23)24-14-19(26)25(21(24)28)18-8-9-18/h4-7,17-18H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLDUELSBGQWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


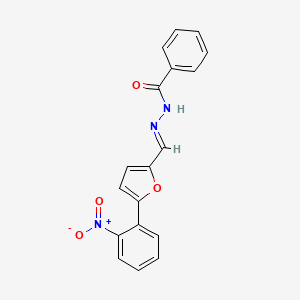
![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)
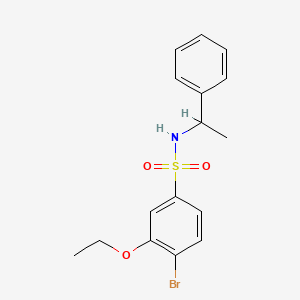
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)
![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)
![3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2525313.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/no-structure.png)
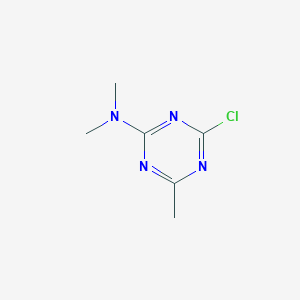
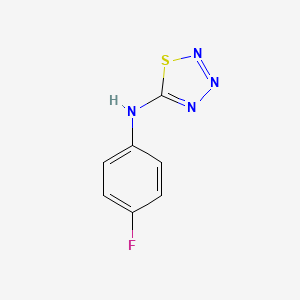
![2-Chloro-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2525321.png)
